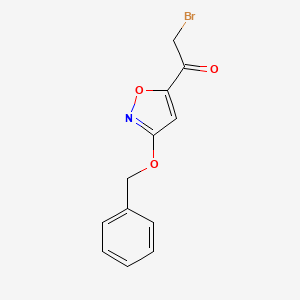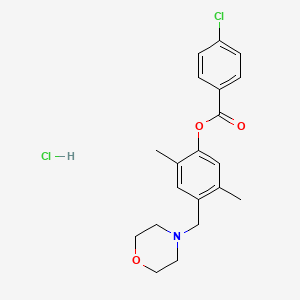
(4-Chlorophenyl)(oxo)acetaldehyde oxime
Übersicht
Beschreibung
“(4-Chlorophenyl)(oxo)acetaldehyde oxime” is a chemical compound with the molecular formula C8H6ClNO2 . It’s a derivative of acetaldehyde, one of the simplest oxime-containing compounds .
Synthesis Analysis
The synthesis of oximes like “this compound” typically involves the reaction of an aldehyde or ketone with hydroxylamine . The use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorophenyl group attached to an oxoacetaldehyde group . The oxime functional group is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom also bonded to a hydroxyl group .Chemical Reactions Analysis
Oximes like “this compound” can undergo a variety of chemical reactions. For instance, they can be deprotonated and alkylated regiospecifically syn to the oxime hydroxy group .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Alcohol Oxidation
(4-Chlorophenyl)(oxo)acetaldehyde oxime and related compounds have been explored for their catalytic activity, particularly in the oxidation of alcohols. Sousa et al. (2013) found that oxo-rhenium complexes, including those with 4-chlorophenyl sulfoxide, were effective in oxidizing primary and secondary alcohols to aldehydes and ketones without further oxidation to acids (Sousa et al., 2013).
Spectroscopic and Structural Studies
The compound has been subject to extensive spectroscopic and structural studies. Kucuk et al. (2017) investigated a related molecule, (4-Nitro-phenyl)-oxo-acetaldehyde oxime (ninapH), through density functional theory (DFT), FT-IR, NMR, and UV–visible spectrometry. They provided insights into its conformational behaviors and thermodynamic properties (Kucuk et al., 2017).
Reactivity and Decomposition Studies
Zaitsev et al. (2003) examined the reactivity of Benzophenone O-vinyloxime, a compound structurally similar to this compound. They observed its reactions with different reagents, leading to the formation of various derivatives, and studied its decomposition behavior (Zaitsev et al., 2003).
Hydrolysis and Complex Formation
Y. Kaya et al. (2016) explored the hydrolysis of an imine oxime, leading to the formation of a compound related to this compound. Their research provided insights into the molecular behavior during hydrolysis and complex formation with metals like Pd(II) (Kaya et al., 2016).
Wirkmechanismus
Target of Action
Oximes, in general, are known to react with aldehydes and ketones . The nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .
Mode of Action
The mode of action of (4-Chlorophenyl)(oxo)acetaldehyde oxime involves a nucleophilic addition-elimination reaction . The oxygen in the oxime can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes is known to involve the reaction of aldehydes or ketones with hydroxylamine . This reaction could potentially affect any biochemical pathways involving these compounds.
Result of Action
The result of the action of this compound is the formation of an oxime . This reaction is essentially irreversible, leading to the dehydration of the adduct . The exact molecular and cellular effects would depend on the specific context in which the compound is used.
Eigenschaften
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTDHICJRITDGJ-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)
![3-(4-chlorobenzyl)-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033528.png)
![3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033529.png)

![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)
![tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033538.png)
![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)

![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)
![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)
![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/structure/B3033549.png)

